molecular formula C8H12ClN B150211 2,6-Dimethylaniline hydrochloride CAS No. 21436-98-6

2,6-Dimethylaniline hydrochloride

Cat. No.: B150211
CAS No.: 21436-98-6
M. Wt: 157.64 g/mol
InChI Key: QNWMFJDRMZWZNN-UHFFFAOYSA-N
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Description

2,6-Dimethylaniline hydrochloride, also known as 2,6-xylidine hydrochloride, is an aromatic primary amine. It is characterized by the presence of two methyl groups at the 2- and 6-positions on the benzene ring. This compound is a significant starting material in the synthesis of various pharmaceuticals, including local anesthetics such as lidocaine, bupivacaine, and mepivacaine . It is also used in the production of pesticides, dyes, antioxidants, and synthetic resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylaniline hydrochloride can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction proceeds as follows:

C6H5NH2+2CH3OH(CH3)2C6H3NH2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow (CH_3)_2C_6H_3NH_2 + 2H_2O C6​H5​NH2​+2CH3​OH→(CH3​)2​C6​H3​NH2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound involves similar alkylation processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It readily undergoes electrophilic substitution reactions due to the electron-donating effect of the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Forms halogenated or sulfonated products.

Scientific Research Applications

2,6-Dimethylaniline hydrochloride is extensively used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Another isomer with methyl groups at the 2- and 4-positions.

    3,5-Dimethylaniline: Features methyl groups at the 3- and 5-positions.

    N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.

Uniqueness

2,6-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of methyl groups at the 2- and 6-positions enhances its reactivity towards electrophilic substitution and influences its role as a precursor in the synthesis of various pharmaceuticals .

Properties

IUPAC Name

2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-6-4-3-5-7(2)8(6)9;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWMFJDRMZWZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87-62-7 (Parent)
Record name 2,6-Xylidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80175705
Record name 2,6-Xylidine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21436-98-6
Record name Benzenamine, 2,6-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21436-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Xylidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Xylidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-xylidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-XYLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the function of 2,6-Dimethylaniline hydrochloride in the synthesis of fluorinated aromatic polyimides?

A1: this compound acts as a catalyst in the synthesis of a novel fluorinated aromatic diamine, 1,1-bis(4-amino-3,5-dimethyl-phenyl)-1-(3,5-ditrifluoromethylphenyl)-2,2,2-trifluoroethane (9FMA) []. This diamine is a crucial precursor for producing a series of fluorinated aromatic polyimides with desirable properties. The reaction involves the coupling of 3',5'-ditrifluoromethyl-2,2,2-trifluoroacetophenone with 2,6-dimethylaniline, catalyzed by this compound [].

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